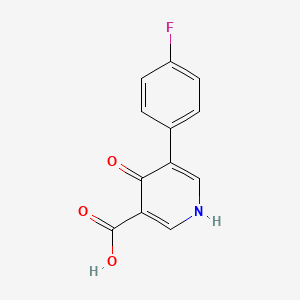
5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
“5-(4-Fluorophenyl)valeric acid” is a compound with the molecular formula C11H13FO2 . It’s also known as “5-(4-fluorophenyl)pentanoic Acid” or "Benzenepentanoic acid, 4-fluoro-" .
Physical And Chemical Properties Analysis
“5-(4-Fluorophenyl)valeric acid” has a molecular weight of 196.22 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 5 .
Scientific Research Applications
-
Biochemical Reagents
- This compound is listed as a biochemical reagent . Biochemical reagents are substances used in biochemistry and molecular biology research. They play a crucial role in the detection, measurement, and manipulation of biological systems.
- Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” as a biochemical reagent is not detailed in the source .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
-
Indole Derivatives
- While not directly related to “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid”, indole derivatives have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
-
Pharmaceutical Intermediates
- Compounds with a fluorophenyl group, such as “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid”, are widely used as intermediates in the industrial production of several drugs .
- Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” as a pharmaceutical intermediate is not detailed in the source .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
-
Pyrazole Derivatives
- Pyrazoles and their derivatives play an important role in some biological activities in medicine . They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
-
Organofluorine Compounds
- Unique properties of the fluorine atom stimulate widespread use and development of new organofluorine compounds in agrochemistry, biotechnology, and pharmacology applications .
- Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” in these fields is not detailed in the source .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
- Safety Data Sheet
- The compound is listed in a safety data sheet . Safety data sheets are important documents that provide information on the properties of potentially hazardous chemical substances.
- Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” in this context is not detailed in the source .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTVDTIADHKZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

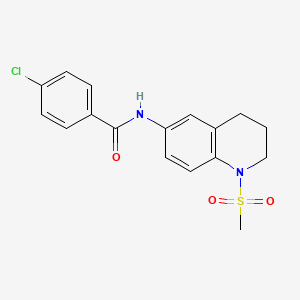
![N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2981017.png)
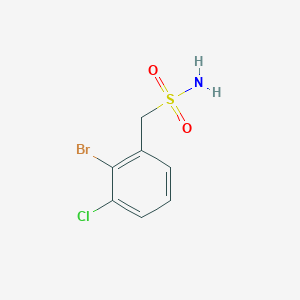
![N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B2981019.png)
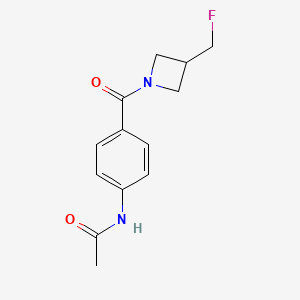
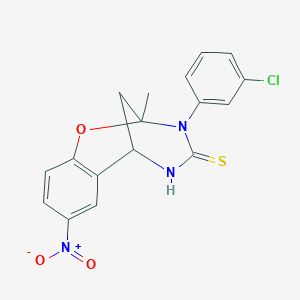
![N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2981026.png)
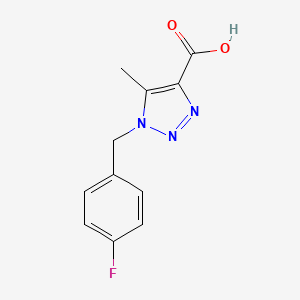
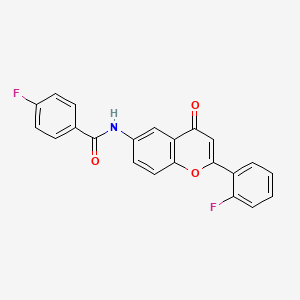
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)
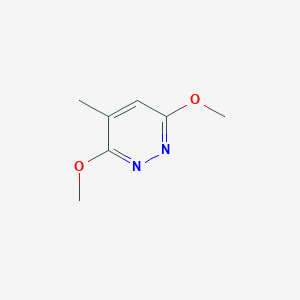
![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)
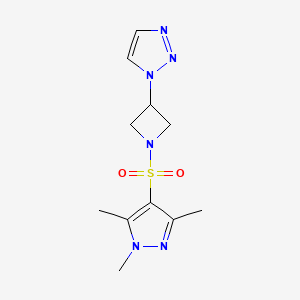
![N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981036.png)